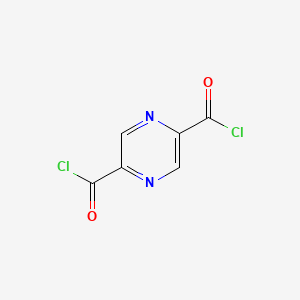

2,5-Pyrazinedicarbonyl dichloride

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2,5-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVVTWGBRTWHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Investigations

Established Methodologies for 2,5-Pyrazinedicarbonyl Dichloride Synthesis

The traditional routes to this compound are rooted in fundamental organic reactions, primarily focusing on the direct conversion of pyrazine-2,5-dicarboxylic acid.

The most direct and widely practiced method for synthesizing this compound is through the chemical modification of pyrazine-2,5-dicarboxylic acid. nih.gov This precursor, a stable solid, provides the core pyrazine (B50134) ring and the necessary carbon framework. The key transformation involves the replacement of the hydroxyl (-OH) groups of the two carboxylic acid moieties with chlorine atoms.

A documented example, though on a substituted analog (3,6-Dimethylpyrazine-2,5-dicarboxylic acid), illustrates a common procedure. The dicarboxylic acid is reacted directly with an excess of a chlorinating agent, which converts both carboxylic acid groups into acyl chloride groups. iucr.org This bifunctional nature makes the resulting dichloride a valuable monomer for polymerization and a linker in supramolecular chemistry.

The conversion of a carboxylic acid to an acyl chloride is not spontaneous and requires an activating agent. The most common and effective agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemicalbook.commasterorganicchemistry.com

The mechanism with thionyl chloride begins with the attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of SOCl₂. youtube.com This forms a highly reactive intermediate where the hydroxyl group has been converted into a superior leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses. youtube.com This collapse expels the leaving group, which conveniently decomposes into gaseous sulfur dioxide (SO₂) and hydrochloric acid (HCl), driving the reaction to completion according to Le Châtelier's principle. youtube.com

Oxalyl chloride functions similarly, offering mild reaction conditions. chemicalbook.com It reacts with the carboxylic acid to form an unstable intermediate, which then decomposes to yield the acyl chloride, along with gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO). chemicalbook.com This clean decomposition simplifies purification, as the volatile byproducts are easily removed from the reaction mixture.

The choice of solvent and catalyst can significantly impact the efficiency and yield of the synthesis. In many procedures, the activating agent itself, such as thionyl chloride, is used in excess and serves as both the reagent and the solvent. iucr.org This approach is straightforward, as it creates a high concentration of the reactants and simplifies the reaction setup.

When a separate solvent is used, nonpolar aprotic solvents like toluene (B28343) or dichloromethane (B109758) are often preferred to minimize side reactions. After the reaction, a co-distillation with a solvent like toluene can be employed to ensure the complete removal of any remaining volatile reagents. iucr.org

While some reactions with thionyl chloride can proceed without a catalyst, the use of a catalytic amount of N,N-dimethylformamide (DMF) is common, particularly with oxalyl chloride. The catalyst reacts with the activating agent to form a Vilsmeier-type reagent, which is a more potent acylating species and accelerates the reaction. Pyridine may also be used, especially when the substrate is sensitive to the acidic conditions generated during the reaction. chemicalbook.com

Table 1: Representative Reaction Conditions for Pyrazine Dicarbonyl Dichloride Synthesis

| Precursor | Activating Agent | Solvent | Catalyst | Reaction Time & Temp. | Notes |

| 3,6-Dimethylpyrazine-2,5-dicarboxylic acid | Thionyl chloride | Thionyl chloride (neat) | None | 2 hours, reflux | Excess reagent removed by evaporation and codistillation with toluene. iucr.org |

| General Carboxylic Acid | Oxalyl chloride | Various (e.g., Hexane, Toluene) | DMF (catalytic) | Mild conditions | Gaseous byproducts (CO, CO₂) simplify workup. chemicalbook.com |

Advanced Synthetic Approaches and Process Optimization

As chemical synthesis evolves, there is a growing emphasis on developing pathways that are not only efficient but also stereochemically precise and environmentally sustainable.

This compound is an achiral molecule due to its plane of symmetry. Therefore, enantioselective synthesis—the selective production of one enantiomer over another—is not applicable to the molecule itself. However, the rigid, planar, and bifunctional nature of the pyrazine core makes it an excellent scaffold for the construction of larger, stereochemically complex molecules.

In the total synthesis of complex natural products, such as those in the Cephalostatin family, pyrazine units serve as critical linking components between large, chiral fragments. researchgate.nettandfonline.com The stereochemistry of these final products is determined by the chiral precursors used, not by the pyrazine linker. The synthesis of such bis-steroidal pyrazine derivatives demonstrates that the biological activity can be highly dependent on the stereochemistry of the substituents attached to the pyrazine core. tandfonline.com In these advanced applications, this compound would act as a key building block, enabling the precise spatial arrangement of complex, chiral appendages.

The traditional synthesis of acyl chlorides using reagents like thionyl chloride and oxalyl chloride raises environmental and safety concerns due to their toxicity and the corrosive nature of the HCl byproduct. acs.org Modern synthetic chemistry seeks to address these issues through the principles of green chemistry.

One area of research focuses on replacing hazardous solvents. For instance, the bio-based solvent Cyrene™ has been investigated as a sustainable alternative to toxic dipolar aprotic solvents like DMF and dichloromethane for the synthesis of amides from acyl chlorides. rsc.org Adopting such solvents could significantly reduce the environmental footprint of processes involving this compound.

Another advanced approach involves moving away from traditional chlorinating agents altogether. Electrochemical methods are being explored for the generation of acyl chlorides. acs.orgrsc.org For example, a recently proposed route involves the electrochemical dechlorination of trichloromethyl compounds, coupled with an oxygen reduction reaction, to produce acyl chlorides in situ. acs.org Such methods avoid the use of hazardous reagents and can often be performed under milder conditions, representing a promising avenue for the future sustainable synthesis of this compound and related compounds.

Derivatization Reactions Utilizing the this compound Moiety

This compound serves as a highly reactive and versatile building block in organic synthesis, primarily due to the presence of two electrophilic acyl chloride groups attached to the electron-deficient pyrazine ring. This arrangement facilitates a variety of derivatization reactions, enabling the construction of a diverse range of molecules with tailored electronic, structural, and functional properties. The reactivity of the acyl chloride moieties allows for facile reactions with a wide array of nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. These reactions are fundamental to the integration of the pyrazine-2,5-dicarbonyl unit into larger and more complex molecular architectures, including acyclic, macrocyclic, and cage-like structures.

The reaction of this compound with primary and secondary amines is a robust and straightforward method for the synthesis of pyrazine-2,5-dicarboxamides. This classic Schotten-Baumann-type acylation proceeds readily, often at room temperature, and can be performed in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of the amine component allows for the introduction of a wide variety of substituents, thereby tuning the steric and electronic properties of the resulting dicarboxamide.

While direct literature examples detailing the synthesis of simple N,N'-dialkyl or N,N'-diaryl pyrazine-2,5-dicarboxamides from this compound are not extensively documented in readily available literature, the synthesis of analogous compounds from other heterocyclic dicarbonyl chlorides is a well-established synthetic transformation. For instance, the synthesis of a variety of furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides has been successfully achieved through the condensation of the corresponding diacyl chlorides with various amines. mdpi.com This strongly suggests that this compound will react in a similar and predictable manner.

Furthermore, the synthesis of more complex pyrazine-2,3-dicarboxamides has been reported to proceed through the corresponding diacid dichloride, providing strong evidence for the feasibility of this synthetic route for the 2,5-isomer as well. nih.gov The general reaction scheme involves the treatment of this compound with two equivalents of a primary or secondary amine, as depicted in the following reaction:

General Reaction for the Synthesis of Pyrazine-2,5-dicarboxamides

Cl(C=O)-C4H2N2-(C=O)Cl + 2 R1R2NH -> R1R2N(C=O)-C4H2N2-(C=O)NR1R2 + 2 HCl

(this compound) + (Amine) -> (Pyrazine-2,5-dicarboxamide) + (Hydrochloric acid)

Where R1 and R2 can be hydrogen, alkyl, aryl, or other organic functionalities.

This reaction is fundamental for creating symmetrical pyrazine-2,5-dicarboxamides. Asymmetrical derivatives can also be synthesized through sequential reactions or by using protecting group strategies. The resulting pyrazine carboxamides are often crystalline solids with well-defined structures and have been investigated for their potential applications in medicinal chemistry and materials science. An early report from 1946 mentions the preparation of the diacetyl diamide (B1670390) of pyrazine dicarboxylic acid-2,5, hinting at the long-standing utility of this chemical transformation. nih.gov

The bifunctional nature of this compound makes it an excellent candidate for the construction of intricate and large-scale molecular architectures, including macrocycles, cages, and other polycyclic systems. The rigid and geometrically defined pyrazine core can act as a cornerstone in the assembly of these complex structures.

The reaction of this compound with difunctional nucleophiles, such as diamines, diols, or dithiols, can lead to the formation of macrocyclic structures through intermolecular condensation reactions. The success of these macrocyclization reactions often depends on employing high-dilution conditions to favor the intramolecular cyclization of a linear precursor over intermolecular polymerization.

While direct examples of macrocyclization using this compound are not prevalent in the literature, the analogous pyridine-2,6-dicarbonyl dichloride has been extensively used to synthesize a variety of macrocyclic and cage-like structures. These reactions provide a strong precedent for the potential of the pyrazine analogue in similar synthetic endeavors.

A notable example of the integration of a related pyrazine dicarbonyl moiety into a complex, non-polymeric system is the synthesis of a Pd2L4 hydrazone molecular cage. nih.gov Although the final assembly of this cage involves the reaction of a dihydrazide ligand with a palladium salt, the synthesis of the dihydrazide precursor itself would likely start from a dicarbonyl dichloride, such as a pyrazine derivative, and hydrazine. This highlights the role of pyrazine dicarbonyl units as key components in the design and synthesis of sophisticated supramolecular structures. The general strategy for forming such complex systems often involves a stepwise approach, where the pyrazine dicarbonyl unit is first functionalized and then used in a subsequent cyclization or assembly step.

The synthesis of metal-organic frameworks (MOFs) and coordination polymers represents another avenue for the integration of the pyrazine-2,5-dicarbonyl scaffold into complex systems. While these are typically synthesized from the corresponding dicarboxylic acid, the use of the diacyl chloride could offer alternative synthetic routes under specific conditions. For example, a three-dimensional manganese(II) polymer has been synthesized using pyrazine-2,5-dicarboxylic acid, demonstrating the coordinating ability of the pyrazine-2,5-dicarboxylate ligand which would be the resulting structure after the hydrolysis of the diacyl chloride in the presence of a metal salt. researchgate.net

Applications in Advanced Materials Science

Polymer Science and Engineering

In polymer science, 2,5-Pyrazinedicarbonyl dichloride serves as a key monomer for synthesizing high-performance polymers. Its distinct chemical architecture is instrumental in developing novel polymeric structures with tailored characteristics.

Monomer for Polymerization Reactions

The reactivity of the two carbonyl chloride groups makes this compound an ideal monomer for various polymerization reactions, particularly those involving step-growth mechanisms.

This compound is highly suitable for condensation polymerization, a process where monomers with two or more reactive functional groups combine, typically with the elimination of a small molecule like hydrogen chloride. libretexts.org This method is fundamental for producing important classes of polymers such as polyesters and polyamides. libretexts.orglibretexts.org

For polyester (B1180765) synthesis, this compound is reacted with a diol (a molecule with two alcohol groups). The reaction between the acid chloride and the alcohol forms an ester linkage, and with difunctional monomers, this process repeats to form a long polyester chain. youtube.com Similarly, reacting this compound with a diamine (a molecule with two amine groups) leads to the formation of a polyamide. libretexts.orgyoutube.com The resulting polymers incorporate the pyrazine (B50134) ring directly into the polymer backbone, creating a rigid and stable structure. This is analogous to the synthesis of other high-performance polymers like nylon, where a dicarboxylic acid reacts with a diamine. libretexts.orglibretexts.org The synthesis of polyesters from similar aromatic dicarboxylic acid derivatives, such as dimethyl 2,5-thiophenedicarboxylate, via melt polycondensation has been shown to yield high-performance bio-based polymers. mdpi.com

| Polymer Type | Co-monomer | Linkage Formed | Key Feature |

| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Introduction of pyrazine ring into polyester backbone. |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Creation of pyrazine-containing polyamides with high thermal stability. |

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for creating polymers with well-defined architectures and narrow molecular weight distributions. sigmaaldrich.comnih.gov These techniques typically involve monomers with vinyl groups. sigmaaldrich.com this compound, as a dicarbonyl chloride, is not directly used as a monomer in CRP. However, the pyrazine moiety can be incorporated into polymers using CRP through alternative strategies. For instance, a pyrazine-containing molecule could be functionalized with a polymerizable group (like a vinyl group) to create a new monomer suitable for CRP. While direct polymerization of this compound via CRP is not typical, other nitrogen-containing heterocyclic monomers, such as vinylimidazoles, have been successfully polymerized using CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

Design and Development of Novel Pyrazine-Based Polymeric Architectures

The inclusion of the pyrazine unit from this compound into a polymer chain is a deliberate design choice to impart specific functionalities and create novel material architectures. The nitrogen atoms in the pyrazine ring can influence the polymer's properties by enabling hydrogen bonding, metal coordination, and altering electronic characteristics. acs.orgmdpi.com

Using this compound, it is possible to synthesize both homopolymers and copolymers where the pyrazine unit is an integral part of the polymer backbone. A homopolymer could be synthesized by reacting it with a single type of co-monomer, such as a specific diol or diamine.

Copolymers offer greater versatility in tailoring material properties. By combining this compound with other diacid chlorides or dicarboxylic acids during polymerization with a diol or diamine, a copolymer is formed. This approach allows for fine-tuning of properties such as solubility, thermal stability, and mechanical strength. The synthesis of various copolymers based on other nitrogen-containing heterocycles like N-vinylpyrazole has been achieved through radical polymerization. researchgate.net Research has demonstrated the synthesis of novel pyrazine-based water-soluble conjugated polymers, which highlights the ability to create complex polymer structures containing this core unit. acs.org The synthesis of polymers like poly(2,3-dihexylthieno[3,4-b]pyrazine) further illustrates the creation of polymers with heterocyclic units, including pyrazine, in the main chain. acs.org

Table of Pyrazine-Containing Polymer Examples

| Polymer Type | Monomers | Polymerization Method | Resulting Polymer |

|---|---|---|---|

| Conjugated Polymer | Vinyl azides | Synchronized pyrazine construction and polymerization | Water-soluble, fluorescent pyrazine-based polymer acs.org |

| Thieno[3,4-b]pyrazine Polymer | 2,3-dihexyl-5,8-dibromothieno[3,4-b]pyrazine | GRIM Polymerization | Poly(2,3-dihexylthieno[3,4-b]pyrazine) acs.org |

The pyrazine ring in polymers derived from this compound is not merely a structural spacer but an active functional component. The two nitrogen atoms can act as coordination sites for metal ions, making these polymers candidates for applications in catalysis or as heavy metal adsorbents. mdpi.com This strategic inclusion of functional groups is a key aspect of modern polymer design. mdpi.com

The incorporation of pyrazine rings and carboxyl groups into a polymer backbone has been shown to facilitate the formation of intermolecular hydrogen bonds, which can restrict vibrational relaxation and lead to enhanced fluorescence intensity. acs.org Furthermore, introducing a substituted pyrazine into a ligand structure has been found to increase its coordination capabilities, resulting in a Cu(II) coordination polymer with photoluminescent and antiferromagnetic properties. mdpi.com This demonstrates that the pyrazine linkage is a powerful tool for designing functional polymers with specific electronic and magnetic properties.

Fundamental Investigations into Polymerization Kinetics and Thermodynamics

Interfacial and Bulk Properties of Pyrazine-Derived Polymer Composites

Polymers incorporating pyrazine units are noted for their unique electronic properties and stability. The electron-deficient nature of the pyrazine ring can enhance the stability of the polymer backbone against oxidation. rsc.org In some contexts, pyrazine-containing polymers exhibit strong aggregation and coplanarity due to noncovalent interactions between the nitrogen atom of the pyrazine and adjacent molecular units, which influences the bulk material's morphology and electronic properties. rsc.org

Coordination Chemistry and Extended Frameworks (MOFs/COFs)

The primary application of this compound in this field is as a chemical precursor to the ligands that form the building blocks of Metal-Organic Frameworks (MOFs).

Role as a Ligand Precursor in Coordination Chemistry

This compound is a highly reactive derivative of pyrazine-2,5-dicarboxylic acid (H₂pzdc). Due to the high reactivity of the acyl chloride groups, which are susceptible to hydrolysis, the dichloride itself is not typically used directly as a ligand in common solvothermal or hydrothermal synthesis conditions. Instead, it serves as a convenient and reactive starting material for the synthesis of the more stable pyrazine-2,5-dicarboxylic acid or its corresponding esters.

The H₂pzdc molecule is an excellent organic linker for constructing coordination polymers and MOFs. Its rigid, planar structure and the specific geometry of its nitrogen and carboxylate donor groups allow it to bridge metal ions in a predictable manner, forming extended, crystalline networks. researchgate.netresearchgate.net

Construction of Metal-Organic Frameworks (MOFs) with Pyrazine Linkers

Metal-Organic Frameworks are crystalline, porous materials constructed from inorganic metal nodes (ions or clusters) and organic linkers that bridge them. The deprotonated form of pyrazine-2,5-dicarboxylic acid (pzdc²⁻) is a widely used linker for creating robust MOFs with diverse metal centers. These frameworks exhibit properties derived from both the metal and the pyrazine linker. For example, a series of isoreticular MOFs with the formula M(BDC)(L), where M is Fe(II) or Co(II) and L is pyrazine, have been synthesized, demonstrating permanent porosity and interesting magnetic properties. libretexts.orgnih.gov

The pyrazine linker's ability to coordinate with various metals and its influence on the resulting framework's properties are subjects of extensive research.

Table 1: Examples of Metal-Organic Frameworks with Pyrazine-Derived Linkers

| MOF Name/Formula | Metal Center(s) | Linker(s) | Synthesis Method | Key Structural Feature |

| [Mn(μ₄-pzdc)]n | Mn(II) | Pyrazine-2,5-dicarboxylate (pzdc) | Hydrothermal | 3D network with hexadentate pzdc ligands. researchgate.net |

| M(BDC)(pyz) | Fe(II), Co(II) | 1,4-benzenedicarboxylate (BDC), Pyrazine (pyz) | Not Specified | Isoreticular 3D framework with paramagnetic metal centers. libretexts.orgnih.gov |

| New Zr-MOF | Zr(IV) | Pyrazine-2,5-dicarboxylic acid (H₂PzDC) | Water-based | Unique 1D inorganic building unit of {Zr₆O₄(OH₄)} clusters. researchgate.net |

| [Co₂(H₂O)₂(pyz)(suc)₂] | Co(II) | Pyrazine (pyz), Succinate (B1194679) (suc) | Solvothermal | 3D coordination polymer. researchgate.net |

| fac-Mo(CO)₃(pyz)₃/₂·1/2 pyz (Mo-hex) | Mo(0) | Pyrazine (pyz) | Solvent-free | 1D hexagonal pore channels housing guest pyrazine molecules. rsc.org |

Rational Design of Pyrazine-Templated MOF Structures

The rational design of MOFs relies on the principles of reticular chemistry, which uses the geometry and connectivity of molecular building blocks to target specific network topologies and, consequently, material properties like pore size and functionality. The pyrazine-2,5-dicarboxylate linker is well-suited for this design approach due to its rigidity and well-defined coordination points.

Key aspects of rational design using pyrazine linkers include:

Topological Control: The linear, ditopic nature of the pyrazine linker, combined with metal nodes of a specific coordination number, allows for the predictable construction of targeted framework topologies. rsc.org

Functionality and Stability: The choice of metal ion can be guided by principles such as the Hard/Soft Acid/Base (HSAB) theory to create stable frameworks. For instance, combining hard carboxylate donors with hard, high-valent metal ions like Zr(IV) or Fe(III) leads to robust MOFs.

Pore Engineering: By using the pyrazine linker in combination with other linkers of different lengths or functionalities, the size and chemical environment of the pores within the MOF can be systematically tuned to target specific applications like gas separation or catalysis. libretexts.org

Synthetic Methodologies for MOF Assembly

The assembly of pyrazine-based MOFs is typically achieved through methods that facilitate the crystallization of the extended framework from its molecular components.

Hydrothermal and Solvothermal Synthesis: This is the most common method, where a mixture of a metal salt and the organic linker (e.g., pyrazine-2,5-dicarboxylic acid) is heated in a sealed vessel containing water (hydrothermal) or an organic solvent (solvothermal). The elevated temperature and pressure promote the dissolution of the precursors and the subsequent crystallization of the MOF product. For example, the 3D framework [Mn(μ₄-pzdc)]n was synthesized via a hydrothermal reaction of a manganese salt with H₂pzdc. researchgate.net Similarly, cobalt(II) coordination polymers with pyrazine and succinate linkers have been prepared under solvothermal conditions. researchgate.net

Solvent-Free Synthesis: In some cases, MOFs can be synthesized by heating the solid reactants together in a sealed container, as demonstrated with the synthesis of a molybdenum-carbonyl pyrazine MOF. rsc.org

Solvent-Assisted Linker Exchange (SALE): This is a postsynthetic modification technique where an existing MOF is soaked in a solution containing a different linker, allowing for the exchange of linkers within the crystalline framework. This method can create MOFs that are not accessible through direct synthesis. rsc.org

Mechanistic Insights into MOF Formation Pathways

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal-based nodes and organic linkers. The formation mechanism involves the coordination of these two components into an extended, porous network. While this compound itself is highly reactive, it is typically converted to the more stable pyrazine-2,5-dicarboxylate to serve as an organic linker in MOF synthesis.

The pathway of MOF formation is critically dependent on the pre-organized structure and chemistry of the constituent building blocks. nih.gov In situ analyses have been used to probe the transformation of MOFs into other nanomaterials, revealing that the chemistry of the original framework dictates the resulting nanoparticle's structure, chemistry, and defect concentration. nih.gov For instance, studies on bimetallic MOFs with carboxylate ligands have shown that the final nanoparticle composition is a direct consequence of the node chemistry in the parent MOF. nih.gov This suggests that the inherent structural information within a linker, such as one derived from this compound, provides a route to control the synthesis of subsequent nanomaterials under relatively mild conditions. nih.gov In some cases, it is even possible to selectively remove a metal ion from a node without causing the framework to collapse, creating a metal-deficient MOF state that can be used to further tune the material's properties. nih.gov

Synthesis of Covalent Organic Frameworks (COFs) from Pyrazine Dichlorides

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed entirely from light elements linked by strong covalent bonds. soken.ac.jpnih.gov Their pre-designable structures and controllable synthesis make them highly versatile materials. nih.gov Pyrazine-based linkers are of particular interest for creating COFs with specific functionalities.

While this compound is a suitable precursor for forming amide-linked COFs through condensation reactions with polyamine linkers, much of the research on pyrazine-based COFs has utilized other derivatives, such as pyrazine-containing aldehydes or amines, to form frameworks with imine linkages. acs.orgnih.gov For example, pyrazine-based COFs have been developed through the condensation reaction of C4 and C2 axisymmetric monomers. acs.org The synthesis is often carried out under solvothermal conditions, where the reactants are heated in a sealed vessel in a suitable solvent mixture, such as o-dichlorobenzene and mesitylene, often with an acid catalyst like acetic acid. nih.gov Alternative synthesis methods like microwave-assisted and ionothermal synthesis have also been explored to potentially increase reaction speed and improve material porosity. soken.ac.jp The resulting COFs typically exhibit good crystallinity and well-defined pore structures. acs.org

Linker Design for Pyrazine-Based COFs

The design of the organic linkers is fundamental to controlling the structure and properties of COFs. tcichemicals.comtcichemicals.com The pyrazine moiety, as found in derivatives of this compound, offers distinct advantages for linker design.

Geometric Control : The linear and rigid nature of the 2,5-disubstituted pyrazine unit helps ensure the formation of highly ordered, crystalline frameworks with predictable topologies. nih.gov

Functionality : The nitrogen atoms within the pyrazine ring are key functional features. They can act as Lewis basic sites, enhancing the affinity of the COF for specific guest molecules, such as carbon dioxide. rsc.org The introduction of nitrogen heterocycles into the COF linker is a recognized strategy for improving gas capture capabilities. rsc.org

Tunability : The pyrazine core can be further functionalized to tailor the properties of the resulting COF. By choosing different reaction partners for the pyrazine-based linker, researchers can create COFs with varying pore sizes and chemical environments, making them suitable for a range of applications. acs.orgtcichemicals.com The combination of different linkers allows for the construction of 2D or 3D frameworks with diverse topologies, such as hexagonal or tetragonal structures. researchgate.net

Applications in Gas Sorption and Separation

The permanent porosity, high surface area, and tunable chemistry of pyrazine-based COFs make them excellent candidates for gas storage and separation applications. mines.eduresearchgate.net The nitrogen-rich environment within these frameworks often leads to enhanced performance in capturing acidic gases like CO2 and other molecules like iodine. acs.org

Research has demonstrated the efficacy of pyrazine-cored COFs in gas sorption:

Two COFs, TFPPz–MPA–COF and TFPPz–BD(OMe)2–COF, were synthesized and showed significant iodine vapor uptake of 5.41 g g⁻¹ and 5.18 g g⁻¹, respectively. acs.org

These same frameworks also exhibited good carbon dioxide uptake capacities at 273 K, measured at 1.48 mmol g⁻¹ for TFPPz–MPA–COF and 1.34 mmol g⁻¹ for TFPPz–BD(OMe)2–COF. acs.org

Another pair of pyrazine-cored COFs, COF-H1 and COF-H2, demonstrated CO2 uptake capacities of 56.8 and 66.2 mg g⁻¹ at 273 K, respectively. rsc.org

The ability to incorporate open metal sites, such as Cu(I), into COFs can further improve the binding enthalpy for gases like hydrogen, ethylene, and carbon monoxide. mines.edu

Table 1: Gas Sorption Performance of Pyrazine-Based Covalent Organic Frameworks

| COF Name | Gas | Uptake Capacity | Conditions | Source |

| TFPPz–MPA–COF | Iodine (vapor) | 5.41 g g⁻¹ | - | acs.org |

| TFPPz–BD(OMe)2–COF | Iodine (vapor) | 5.18 g g⁻¹ | - | acs.org |

| TFPPz–MPA–COF | Carbon Dioxide | 1.48 mmol g⁻¹ | 273 K | acs.org |

| TFPPz–BD(OMe)2–COF | Carbon Dioxide | 1.34 mmol g⁻¹ | 273 K | acs.org |

| COF-H1 | Carbon Dioxide | 56.8 mg g⁻¹ | 273 K | rsc.org |

| COF-H2 | Carbon Dioxide | 66.2 mg g⁻¹ | 273 K | rsc.org |

Formation of Discrete Coordination Complexes and Supramolecular Assemblies

Beyond extended crystalline frameworks, pyrazine-based building blocks derived from precursors like this compound can form discrete coordination complexes and self-assemble into larger supramolecular structures. mdpi.com The nitrogen atoms of the pyrazine ring and other functional groups on the linker can coordinate to metal ions or participate in non-covalent interactions, such as hydrogen or halogen bonding. mdpi.com

For example, the linker pyrazine-2,5-diyldimethanol, which can be synthesized from a pyrazine-2,5-dicarboxylate precursor, has been used to create a series of 1D coordination polymers with various metal halides. mdpi.com In these structures, the pyrazine-2,5-diyldimethanol acts as a bridging ligand. mdpi.com Furthermore, the hydroxyl groups on the linker play a crucial role in extending these 1D chains into non-covalent 3D networks through extensive hydrogen bonding, often trapping water molecules within the resulting supramolecular assembly. mdpi.com This demonstrates the utility of pyrazine-based linkers in directing the formation of both covalent coordination polymers and larger, non-covalently bonded supramolecular systems. mdpi.com

Catalysis and Photochemistry Research

Application in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in modern organic synthesis, enabling the construction of complex molecules under mild conditions. Pyrazine-based compounds, often derived from 2,5-Pyrazinedicarbonyl dichloride, have proven to be highly effective organophotoredox catalysts.

Development of Pyrazine-Derived Photoredox Catalysts

The journey from this compound to a functional photoredox catalyst involves its conversion into key intermediates, most notably pyrazine-2,5-dicarboxylic acid and its derivatives. An early and pivotal synthesis in the pyrazine (B50134) series was the preparation of 2,5-dicyanopyrazine from pyrazine-2,5-dicarboxylic acid, a direct derivative of the dichloride. nih.gov This foundational work paved the way for the development of a broader class of dicyanopyrazine (DPZ) based photoredox catalysts.

These DPZ catalysts are a class of "push-pull" molecules, where the electron-withdrawing pyrazine core is functionalized with electron-donating groups. This architecture allows for the fine-tuning of their photophysical and electrochemical properties. The tunability of these catalysts is one of their most significant advantages, allowing chemists to tailor their properties for specific chemical transformations. mdpi.com The ease of modification of the pyrazine scaffold, for which this compound is a primary starting material, has led to the creation of a diverse library of photoredox catalysts with a wide range of applications. mdpi.com

The general synthetic strategy to access these catalysts often involves the conversion of the carbonyl chloride groups of this compound into other functionalities, such as esters or amides, which can then be further elaborated. For instance, the esterification of pyrazine-2,5-dicarboxylic acid with methanol (B129727) yields dimethyl pyrazine-2,5-dicarboxylate, another versatile building block for more complex catalyst structures.

Elucidation of Photocatalytic Reaction Mechanisms

The photocatalytic cycle of pyrazine-derived catalysts, particularly dicyanopyrazines (DPZs), is initiated by the absorption of visible light. This excitation promotes the catalyst to a higher energy state, making it a potent single-electron transfer (SET) agent. The excited catalyst can then engage in either an oxidative or reductive quenching cycle.

In an oxidative quenching cycle , the excited catalyst accepts an electron from a substrate molecule, generating a substrate radical cation and the reduced form of the catalyst. In a reductive quenching cycle , the excited catalyst donates an electron to a substrate, forming a substrate radical anion and the oxidized form of the catalyst. In both scenarios, the catalyst is regenerated at the end of the cycle, allowing it to participate in multiple catalytic events.

The photochemistry of DPZ derivatives reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient pyrazine core, while the Highest Occupied Molecular Orbital (HOMO) is situated on the electron-donating substituents. researchgate.net This electronic arrangement facilitates efficient charge separation upon photoexcitation, a key factor in their catalytic efficacy. Time-resolved spectroscopic techniques have been instrumental in observing the transient intermediates involved in these photocatalytic cycles, providing crucial insights into the reaction pathways. rsc.org

A proposed general mechanism for DPZ photocatalysis involves the following steps:

Photoexcitation: The DPZ catalyst absorbs a photon of visible light, transitioning to an excited state (DPZ*).

Single-Electron Transfer (SET): The excited catalyst engages in SET with a substrate, either donating or accepting an electron.

Chemical Transformation: The resulting radical ion of the substrate undergoes the desired chemical reaction.

Catalyst Regeneration: The catalyst returns to its ground state, completing the catalytic cycle.

Contributions to Asymmetric Photoredox Catalysis

A significant frontier in photoredox catalysis is the development of asymmetric transformations, which produce a single enantiomer of a chiral product. Pyrazine-derived catalysts have made notable contributions in this area, often in dual-catalysis systems where the photoredox catalyst is paired with a chiral co-catalyst.

For example, dicyanopyrazine has been employed as a visible-light photosensitizer in combination with a chiral phosphoric acid as a co-sensitizer in an asymmetric formal de Mayo-type reaction. deepdyve.com This dual-catalyst system enables thermodynamically challenging electron transfer processes, leading to the formation of valuable enantioenriched 1,5-diketones with a broad substrate scope. deepdyve.com

In another example, a dual catalytic system comprising a DPZ photoredox catalyst and a chiral SPINOL-CPA Brønsted acid catalyst was used for the enantioselective reduction of azaarene-based ketones. mdpi.com This process, which utilizes a tertiary amine as the terminal reductant, proceeds through a tandem sequence of double single-electron transfer reductions followed by an enantioselective protonation to afford chiral alcohols in high yields and excellent enantioselectivities. mdpi.com

The development of asymmetric pyrazine-substituted cyanoferrate complexes has also been explored for the photochemical reduction of carbon dioxide, highlighting the potential for these systems in environmentally significant transformations. ursinus.edu

Role in Other Catalytic Processes (e.g., Organic Transformations)

While the application of this compound derivatives in photoredox catalysis is a major area of research, these compounds also show potential in other catalytic organic transformations that are not reliant on light. The pyrazine core, with its two nitrogen atoms, can act as a ligand for metal centers, leading to the formation of catalytically active coordination complexes.

For instance, pyrazine-2,5-dicarboxylate, which can be readily prepared from the corresponding dichloride, serves as a building block for metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit catalytic activity in various organic reactions, leveraging the properties of both the organic linker and the metal nodes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a microscopic view of molecular systems. For 2,5-Pyrazinedicarbonyl dichloride, these calculations are instrumental in elucidating its fundamental electronic characteristics and predicting its reactivity.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) calculations, are employed to determine the optimized geometry and vibrational frequencies of pyrazine (B50134) derivatives. mdpi.comresearchgate.net For instance, studies on similar molecules like pyridine-2,6-dicarbonyl dichloride have utilized the 6-311+G(d,p) basis set to analyze their vibrational spectra (FT-IR and FT-Raman) and assign normal modes of vibration. researchgate.net This level of analysis provides insights into the molecule's stability and the nature of its chemical bonds.

Molecular orbital analysis, a key component of these calculations, helps in understanding the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial parameter for predicting chemical reactivity and the electronic absorption properties of the molecule.

Computational methods can map out the potential energy surface for chemical reactions involving this compound. This allows for the prediction of reaction pathways and the identification of transition states, which are the energy maxima along the reaction coordinate. mdpi.com By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of various reactions, such as its polymerization or its interaction with other chemical species. For example, in the study of pyrazine's ultrafast internal conversion, time-resolved photoelectron spectroscopy with high temporal resolution has been used to observe the nuclear motions that drive the reaction. acs.org

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a critical role in the supramolecular assembly and crystal engineering of pyrazine-containing systems. mdpi.comscielo.org.mx Theoretical models are used to quantify the energies of these interactions. scielo.org.mx For example, in a study of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, Hirshfeld surface analysis was used to characterize the non-covalent interactions in its molecular structure. scielo.org.mx The analysis revealed the presence of π-π stacking interactions, as indicated by the characteristic pairs of blue and red triangles on the surface map. scielo.org.mx Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the network of non-covalent interactions. mdpi.com Such studies are crucial for understanding how molecules of this compound might self-assemble and for designing new materials with specific structural properties. Research on 2,5-di-Me-pyrazine-di-N-oxide has also highlighted the importance of non-covalent interactions in electrocatalytic systems. researchgate.netsemanticscholar.orgresearchgate.net

Molecular Dynamics Simulations of Pyrazine-Containing Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. These simulations can model the behavior of pyrazine-containing systems, such as polymers or solutions, over time, offering insights into their structural and dynamic properties. researchgate.net For instance, MD simulations have been used to study the diffusion of pyrazine and its derivatives into model membrane phospholipid bilayers, revealing how these molecules can alter membrane properties. researchgate.net In the context of materials science, MD simulations are valuable for investigating the proton transport mechanism in anhydrous proton exchange membranes containing pyrazole-doped poly(vinylphosphonic acid). nih.gov These simulations show that proton hopping between molecules and polymer chains is a key mechanism for conductivity. nih.gov Similarly, MD simulations can be employed to understand the binding modes of pyrazole-containing compounds with biological targets like proteins. nih.gov

Predictive Modeling for Material Design and Catalytic Activity

Computational modeling is at the forefront of designing new materials with desired properties. mit.edu By using algorithms and predictive models, scientists can screen potential chemical building blocks to create advanced materials. mit.edu For this compound, this approach can be used to predict its suitability as a monomer for creating polymers with specific thermal, mechanical, or electronic properties.

In the realm of catalysis, computational models can predict the catalytic activity of pyrazine-based systems. For example, quantum chemical modeling has been used to understand the increased catalytic efficiency of organic compound oxidation in the presence of aromatic di-N-oxides at carbon nanotube electrodes. researchgate.net These models can help in designing more efficient and selective catalysts for various chemical transformations. The study of 2,5-di-Me-pyrazine-di-N-oxide in the presence of tert-butyl alcohol has demonstrated the use of quantum chemical modeling to propose mechanisms for catalytic oxidation. semanticscholar.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a molecule like 2,5-Pyrazinedicarbonyl dichloride, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical data for structural confirmation. researchgate.net

Advanced ¹H and ¹³C NMR for Complex Structural Assignments

The structure of this compound is highly symmetrical. The pyrazine (B50134) ring contains two equivalent protons and four carbon atoms, two of which are also equivalent, bonded to hydrogen, while the other two are quaternary carbons bonded to the carbonyl groups.

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons on the pyrazine ring (H-3 and H-6). The chemical shift of these protons would be significantly downfield due to the electron-withdrawing effects of the nitrogen atoms in the ring and the adjacent carbonyl chloride groups. The expected chemical shift would likely appear in the range of 9.0-9.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. It is expected to show three distinct signals: one for the two equivalent C-H carbons (C-3 and C-6), one for the two equivalent quaternary carbons attached to the carbonyl groups (C-2 and C-5), and one for the two equivalent carbonyl carbons (-COCl). The carbonyl carbon signal is typically found in the 160-180 ppm region for acyl chlorides. ucalgary.ca The pyrazine ring carbons would also be deshielded, appearing in the aromatic region of the spectrum.

Illustrative ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 9.30 | Singlet | Represents the two equivalent protons (H-3, H-6) on the pyrazine ring. |

| ¹³C | 165.5 | - | Represents the two equivalent carbonyl carbons (C=O). |

| ¹³C | 150.0 | - | Represents the two equivalent quaternary carbons (C-2, C-5). |

| ¹³C | 148.5 | - | Represents the two equivalent methine carbons (C-3, C-6). |

Utilization of 2D NMR Techniques (e.g., COSY, HMQC, HSQC)

While 1D NMR is useful, 2D NMR techniques are employed to resolve ambiguities and confirm assignments, especially in more complex or impure samples. nih.gov

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For pure this compound, no cross-peaks would be expected as there is only one type of proton environment, and thus no coupling between non-equivalent protons. However, in the presence of impurities or reaction byproducts, COSY is invaluable for identifying their spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). researchgate.netyoutube.com For this molecule, an HSQC or HMQC spectrum would show a clear cross-peak connecting the ¹H signal at ~9.30 ppm to the ¹³C signal of the C-H carbons at ~148.5 ppm. This unequivocally confirms which carbon signal corresponds to the protonated positions on the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations (typically 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons. For this compound, the protons at H-3 and H-6 would show correlations to multiple carbons:

A two-bond correlation (²J) to the adjacent quaternary carbon (C-2 or C-5).

A three-bond correlation (³J) to the carbonyl carbon.

A three-bond correlation (³J) across the nitrogen to the other C-H carbon (C-6 or C-3). These correlations would definitively assign all carbon signals in the molecule. youtube.com

Exchange NMR for Reaction Intermediate Identification

Exchange Spectroscopy (EXSY) is a 2D NMR technique similar to NOESY that can detect chemical exchange processes between different molecular sites. researchgate.net This method could be employed to study the reactivity of this compound. For instance, in a reaction mixture, EXSY could identify the exchange of the chloride atom with another nucleophile, allowing for the observation and characterization of transient reaction intermediates that might be difficult to detect by other means. It can also be used to monitor hydrolysis, where exchange between the acyl chloride and the resulting carboxylic acid could be observed.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the very strong and sharp absorption band of the carbonyl (C=O) stretch of the acyl chloride group. This peak is expected at a high frequency, typically in the range of 1780-1815 cm⁻¹, which is characteristic of acyl chlorides. ucalgary.ca Other key absorptions would include:

C-N stretching vibrations within the pyrazine ring.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Ring stretching vibrations (C=C, C=N) in the 1400-1600 cm⁻¹ region.

A C-Cl stretching vibration, which is typically weak and appears at lower frequencies (650-850 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the molecule's symmetry, certain vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. The symmetric stretching of the pyrazine ring would be particularly Raman-active.

Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy | Intensity |

| Aromatic C-H Stretch | ~3050 | IR/Raman | Medium |

| C=O Stretch (Acyl Chloride) | ~1800 | IR | Very Strong |

| Pyrazine Ring Stretch | 1400 - 1600 | IR/Raman | Medium-Strong |

| C-Cl Stretch | 650 - 850 | IR | Weak-Medium |

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for obtaining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For C₆H₂Cl₂N₂O₂, the precise mass can be calculated and compared to the experimental value for confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that can be used to observe the molecular ion, often as a protonated species [M+H]⁺ or an adduct with a solvent molecule. researchgate.net In the case of the highly reactive this compound, ESI-MS analysis would likely be performed under anhydrous conditions to prevent hydrolysis. Tandem MS (MS/MS) experiments on the molecular ion could reveal characteristic fragmentation patterns, such as the loss of a chlorine radical (•Cl) or a carbon monoxide (CO) molecule, providing further structural evidence. researchgate.net

Calculated Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₆H₂³⁵Cl₂N₂O₂ | 203.9544 |

| [M] | C₆H₂³⁵Cl³⁷ClN₂O₂ | 205.9515 |

| [M] | C₆H₂³⁷Cl₂N₂O₂ | 207.9485 |

Note: The table shows the expected isotopic pattern due to the presence of two chlorine atoms.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide definitive proof of its structure.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the pyrazine ring and the carbonyl chloride groups.

Planarity: Determining the planarity of the pyrazine ring and the orientation of the two carbonyl chloride substituents relative to the ring.

Crystal packing: Revealing how the molecules arrange themselves in the solid state through intermolecular interactions.

While obtaining single crystals of a reactive intermediate like an acyl chloride can be challenging, success would provide the ultimate structural confirmation, validating the interpretations from spectroscopic data.

Chromatographic Separation Techniques

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. In the context of polymers synthesized using this compound, GPC provides crucial insights into the chain lengths of the resulting polyamides or other polymers. This information is vital for understanding the polymer's physical and mechanical properties.

The principle of GPC involves the separation of polymer molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with a porous gel. Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time.

For polyamides derived from this compound, which often exhibit high solvent resistance due to their semi-crystalline nature and intermolecular hydrogen bonding, selecting an appropriate solvent system for GPC analysis is critical. researchgate.net Common eluents for polyamides include high-temperature solvents like benzyl (B1604629) alcohol or specialized solvents like hexafluoro-isopropanol (HFIP), sometimes mixed with other solvents to ensure complete dissolution of the polymer. researchgate.net In some cases, derivatization of the polyamide, such as N-trifluoroacetylation, may be necessary to enable dissolution in common GPC solvents like dichloromethane (B109758). researchgate.net

A typical GPC setup includes a pump to deliver the mobile phase, an injector for introducing the polymer solution, a set of columns for separation, and one or more detectors. A common detector is the differential refractive index (DRI) detector, which measures the difference in refractive index between the eluent and the eluting polymer solution. More advanced setups may include a viscometer or a light scattering detector, which can provide more accurate molecular weight data, especially for complex polymer architectures, through universal calibration. researchgate.net

The data obtained from the GPC analysis is a chromatogram, which plots the detector response against elution volume or time. This chromatogram is then used to calculate various molecular weight averages and the polydispersity index (PDI).

Key Molecular Weight Averages Determined by GPC:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the contribution of each molecule to the total weight of the sample. Larger molecules contribute more to Mw.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.

The molecular weight distribution significantly influences the properties of polymers derived from this compound. For instance, higher molecular weight generally leads to improved mechanical strength and thermal stability. The PDI affects the processing behavior and final properties of the material.

Interactive Data Table: GPC Analysis of a Hypothetical Polyamide from this compound

Below is a hypothetical data table illustrating typical results from a GPC analysis of a polyamide synthesized with this compound.

| Sample ID | Elution Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polyamide-1 | 15.2 | 25,000 | 55,000 | 2.2 |

| Polyamide-2 | 14.8 | 35,000 | 77,000 | 2.2 |

| Polyamide-3 | 14.5 | 45,000 | 99,000 | 2.2 |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Polymer Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique employed to investigate the thermal properties of polymers, including those synthesized from this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This allows for the determination of various thermal transitions that a polymer undergoes upon heating or cooling.

In a typical DSC experiment, a small amount of the polymer sample is placed in a pan, and an empty pan serves as a reference. Both pans are heated or cooled at a controlled rate. hu-berlin.de The instrument records the energy required to maintain both the sample and the reference at the same temperature. The resulting thermogram plots heat flow against temperature, revealing important thermal events.

For polyamides and other polymers derived from this compound, DSC analysis provides critical data on their thermal stability and processing window. The key thermal transitions observed in a DSC thermogram for these types of polymers include:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve. The Tg is a crucial parameter as it defines the upper-temperature limit for the use of the material in many applications. Polyamides synthesized with this compound are expected to exhibit relatively high glass transition temperatures due to the rigidity of the pyrazine ring in the polymer backbone. researchgate.net

Crystallization Temperature (Tc): Upon cooling from the melt, this is the temperature at which the polymer chains organize into ordered crystalline structures, releasing heat in an exothermic process. This appears as a peak on the DSC curve during the cooling scan.

Melting Temperature (Tm): This is the temperature at which the crystalline regions of the polymer melt, transitioning to a disordered, viscous liquid state. This is an endothermic process, appearing as a peak on the DSC curve during the heating scan. The melting temperature is influenced by the degree of crystallinity and the strength of the intermolecular forces. The amide groups in polyamides contribute to strong hydrogen bonding, which generally results in high melting points. hitachi-hightech.com

The data obtained from DSC is essential for understanding the structure-property relationships of these polymers. For example, the introduction of the pyrazine ring from this compound into a polyamide backbone can influence chain packing and intermolecular interactions, thereby affecting the Tg and Tm. researchgate.netresearchgate.net

Interactive Data Table: DSC Analysis of a Hypothetical Polyamide from this compound

The following table presents hypothetical DSC data for a polyamide synthesized using this compound.

| Sample ID | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) |

| Polyamide-A | 165 | 220 | 280 |

| Polyamide-B | 175 | 235 | 300 |

| Polyamide-C | 185 | 250 | 320 |

Emerging Research Directions and Future Perspectives

Integration into Multifunctional Materials Systems

A significant area of emerging research is the incorporation of 2,5-Pyrazinedicarbonyl dichloride into multifunctional materials, particularly in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with highly ordered structures and tunable properties. mdpi.comrsc.org The rigid and geometrically defined nature of this compound makes it an excellent building block for creating robust and stable COF architectures. mdpi.com

These COF materials, constructed using pyrazine-based linkers, are being investigated for a wide range of applications, including:

Gas Storage and Separation: The porous nature of these COFs allows for the selective adsorption and storage of gases. Researchers are exploring their potential for capturing carbon dioxide, a critical application in mitigating climate change. The specific pore size and chemical environment within the COF can be tailored to enhance selectivity for CO2 over other gases like nitrogen. nih.gov

Pollutant Removal: The high surface area and chemical stability of these materials make them promising candidates for adsorbing and degrading various environmental pollutants.

Catalysis: By incorporating catalytically active sites into the COF structure, it is possible to create highly efficient and reusable heterogeneous catalysts.

The ability to precisely control the structure and functionality of COFs at the atomic level opens up a vast design space for creating materials with tailored properties for specific applications. mdpi.com

Advanced Applications in Optoelectronic Devices and Sensor Technologies

The unique electronic properties of the pyrazine (B50134) ring system within this compound make it a compelling component for optoelectronic devices and sensor technologies. Research in this area is focused on leveraging its electron-accepting nature to develop novel materials with interesting photophysical behaviors.

One promising application is in the development of fluorescent sensors. For instance, derivatives of pyrazine have been used to create sensors that can detect the presence of specific metal ions, such as Zn2+. mdpi.com These sensors often work through a process called photoinduced electron transfer (PET), where the fluorescence of the molecule is "turned on" or "turned off" in the presence of the target analyte. mdpi.com The design of such sensors involves coupling the pyrazine core with a recognition unit that selectively binds to the target species. mdpi.com

The development of materials based on this compound for optoelectronic applications is an active area of investigation, with potential uses in:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyrazine ring could be beneficial in designing electron-transporting or emissive layers in OLEDs.

Photovoltaics: Incorporation into organic solar cells could enhance charge separation and transport, leading to improved device efficiency.

Novel Synthetic Strategies for Enhanced Chemical Reactivity and Selectivity

To fully unlock the potential of this compound, researchers are actively developing new synthetic methods to improve its reactivity and selectivity in polymerization and other chemical transformations. The reactivity of the acyl chloride groups is crucial for forming strong covalent bonds in the construction of polymers and COFs.

Current research in this area includes:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times for the synthesis of COFs and other polymers compared to traditional solvothermal methods. researchgate.net

Development of New Catalytic Systems: Exploring new catalysts can lead to more efficient and controlled polymerization reactions, resulting in materials with improved properties and fewer defects.

Solvent Selection: The choice of solvent is critical in controlling the solubility of reactants and influencing the rate of reaction, as well as the nucleation and growth of crystalline materials like COFs. researchgate.net

By refining synthetic strategies, chemists can achieve greater control over the final material properties, paving the way for more advanced and specialized applications.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Catalysis

The future of this compound research lies in a highly interdisciplinary approach, bridging the fields of synthetic chemistry, materials science, and catalysis. This collaborative effort is essential for designing and creating new materials with unprecedented functionalities.

Key areas of interdisciplinary focus include:

Computational Modeling: Theoretical calculations and simulations are being used to predict the structures and properties of new materials before they are synthesized in the lab. This computational-experimental feedback loop can accelerate the discovery of novel materials with desired characteristics.

Advanced Characterization Techniques: Utilizing a suite of sophisticated analytical methods is crucial for understanding the structure-property relationships in materials derived from this compound.

Bridging Homogeneous and Heterogeneous Catalysis: Integrating molecular catalysts into solid supports, such as COFs, combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Through these synergistic efforts, the scientific community is poised to expand the applications of this compound into new and exciting territories, from energy storage and conversion to advanced electronics and environmental remediation.

Q & A

Q. What are the optimal synthetic routes for 2,5-pyrazinedicarbonyl dichloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves chlorination of pyrazinedicarboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include temperature control (reflux at 70–80°C), stoichiometric excess of chlorinating agents, and inert atmospheres to prevent hydrolysis. Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization is critical, with yields often ranging from 60–75% depending on solvent polarity .

- Example : highlights a 68% yield for a structurally analogous dichloride using reflux conditions with acetic anhydride and sodium acetate as catalysts .

Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

FT-IR confirms carbonyl (C=O) stretches at ~1750–1800 cm⁻¹ and C-Cl bonds at ~700–750 cm⁻¹. ¹H/¹³C NMR in deuterated DMSO or CDCl₃ reveals absence of carboxylic acid protons and distinct pyrazine ring signals (e.g., aromatic protons at δ 8.5–9.0 ppm). Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z corresponding to the molecular formula C₆H₂Cl₂N₂O₂ .

- Table : Key spectroscopic markers from analogous compounds:

| Technique | Observed Signal | Assignment | Reference |

|---|---|---|---|

| IR | 1750 cm⁻¹ | C=O stretch | |

| ¹H NMR | δ 8.7 ppm | Pyrazine H |

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert gas (argon/nitrogen) at –20°C in airtight, moisture-resistant containers. Hydrolysis to pyrazinedicarboxylic acid occurs rapidly in humid environments. Stability studies in EPA reports recommend desiccants like silica gel and avoidance of light .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what mechanistic insights guide its use in heterocyclic synthesis?

The dichloride reacts with amines, alcohols, or hydrazines via nucleophilic acyl substitution, forming amides, esters, or hydrazides. Kinetic studies suggest a two-step mechanism: rapid Cl⁻ displacement followed by rate-limiting proton transfer. Steric effects from the pyrazine ring influence regioselectivity, as seen in the synthesis of pyrazino[2,1-b]quinazoline derivatives .

- Example : documents its reaction with anthranilic acid to form fused quinazoline systems under sodium ethoxide catalysis .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 57–68% in ) arise from solvent polarity, catalyst loading, and purification methods. Design of Experiments (DoE) approaches can optimize variables:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity but complicate purification.

- Catalyst screening : Sodium acetate vs. triethylamine impacts reaction rates .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on carbonyl carbons, identifying electrophilic hotspots. Molecular docking studies with nucleophiles (e.g., amines) predict regioselectivity, validated by experimental LC-MS monitoring .

Q. What are the challenges in scaling up syntheses involving this compound, and how are they mitigated?

Scale-up issues include exothermicity during chlorination and byproduct removal. Solutions:

- Flow chemistry : Continuous reactors improve heat dissipation.

- In-line purification : Scavenger resins trap excess SOCl₂ .

Methodological Recommendations

- Contradiction Analysis : Compare TLC/Rf values across studies to identify impurities affecting yield .

- Safety Protocols : Use Schlenk lines for moisture-sensitive reactions and prioritize fume hoods due to HCl gas release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.